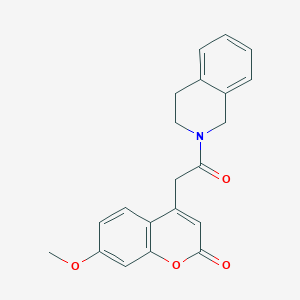

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a complex organic compound that combines the structural features of isoquinoline and chromenone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Wirkmechanismus

Target of Action

The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl moiety, which is a structural component found in various biologically active compounds . Compounds with this moiety have been found to inhibit aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .

Biochemical Pathways

Compounds with a similar structure have been found to inhibit the metabolism of certain substrates by akr1c3 .

Result of Action

Compounds with a similar structure have shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-2H-chromen-2-one with a suitable isoquinoline derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of novel materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydroisoquinolin-2(1H)-one derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.

Chromen-2-one derivatives: Compounds with the chromenone structure also show comparable chemical reactivity and applications.

Uniqueness

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is unique due to its combined structural features of isoquinoline and chromenone, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

The compound 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure

The compound features a chromenone backbone with a methoxy group at position 7 and a dihydroisoquinoline moiety linked through a 2-oxoethyl chain. Its structural formula is represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 334.37 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antifungal Activity

Research indicates that related compounds in the isoquinoline family exhibit significant antifungal properties. A study evaluated various derivatives against phytopathogenic fungi, revealing that many compounds showed higher activity than standard antifungal agents such as sodium azide (SA) and chlorothalonil (CH). For instance, certain derivatives demonstrated inhibition rates exceeding 80% against Alternaria alternata and Fusarium oxysporum at concentrations of 50 μg/mL .

Anticancer Potential

Isoquinoline derivatives have been studied for their anticancer effects, particularly as inhibitors of tyrosyl DNA phosphodiesterase 2 (TDP2). In a systematic structure-activity relationship (SAR) study, compounds were synthesized and tested for their ability to inhibit TDP2, with one analog demonstrating an IC50 of 4.8 μM . This suggests potential applications in cancer therapy, particularly in targeting DNA repair mechanisms.

Neuroprotective Effects

Some studies suggest that isoquinoline derivatives may offer neuroprotective benefits. Compounds similar to the target compound have been investigated for their efficacy in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The pharmacological profiles indicate that these compounds could modulate neurotransmitter systems or exhibit antioxidant properties .

Study on Antifungal Activity

In a comprehensive study published in PMC6269970, researchers tested 24 isoquinoline derivatives against seven species of phytopathogenic fungi. The results indicated that compounds with specific substituents on the N-phenyl ring exhibited enhanced antifungal activity. Notably, compound 8 showed the highest activity with an inhibition rate of 93.9% against Fusarium solani .

TDP2 Inhibition Study

Another significant study focused on the inhibition of TDP2 by isoquinoline derivatives. The best-performing analogs were subjected to detailed SAR analysis, revealing insights into how modifications influenced binding affinity and inhibitory potency. The findings suggest that further optimization could lead to more effective TDP2 inhibitors .

Eigenschaften

IUPAC Name |

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-25-17-6-7-18-16(11-21(24)26-19(18)12-17)10-20(23)22-9-8-14-4-2-3-5-15(14)13-22/h2-7,11-12H,8-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTKJNFMVJQDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.